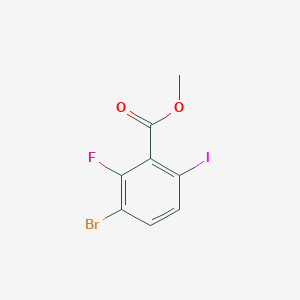

Methyl 3-bromo-2-fluoro-6-iodobenzoate

Description

Significance of Methyl 3-bromo-2-fluoro-6-iodobenzoate in Modern Organic Synthesis

Methyl 3-bromo-2-fluoro-6-iodobenzoate is a prime example of a polyhalogenated aromatic building block designed for sophisticated synthetic applications. biosynth.comcymitquimica.com Its significance lies in the differential reactivity of the three distinct halogen substituents—iodine, bromine, and fluorine—attached to the benzoate (B1203000) core. This hierarchy of reactivity enables chemists to perform sequential and site-selective cross-coupling reactions, introducing different molecular fragments at specific positions on the aromatic ring.

The carbon-iodine (C-I) bond is the most reactive site for oxidative addition in typical palladium-catalyzed cross-coupling reactions, followed by the carbon-bromine (C-Br) bond, and finally the much less reactive carbon-fluorine (C-F) bond. nih.gov This predictable reactivity allows for a stepwise functionalization strategy. For instance, a Suzuki or Sonogashira coupling can be performed selectively at the C-I position, leaving the C-Br and C-F bonds intact for subsequent, different coupling reactions under more forcing conditions. numberanalytics.com This capability makes Methyl 3-bromo-2-fluoro-6-iodobenzoate a powerful tool for the convergent synthesis of complex, highly substituted molecules from a single, versatile precursor.

| Property | Value |

|---|---|

| CAS Number | 1936253-89-2 |

| Molecular Formula | C₈H₅BrFIO₂ uni.lu |

| Molecular Weight | 358.9 g/mol biosynth.com |

| InChIKey | FYRSGGGTNFARPF-UHFFFAOYSA-N cymitquimica.com |

| Canonical SMILES | COC(=O)C1=C(C=CC(=C1F)Br)I uni.lu |

Strategic Importance of Highly Substituted Aromatic Scaffolds in Chemical Research

In medicinal chemistry, for example, moving away from simple, planar aromatic structures towards more complex, three-dimensional scaffolds can lead to improved physicochemical and pharmacokinetic profiles. tandfonline.com The precise placement of functional groups on a core scaffold is essential for optimizing binding affinity to biological targets like enzymes and receptors, thereby enhancing drug potency and selectivity. The "scaffold-hopping" strategy, where one aromatic core is replaced by another to overcome issues like metabolic instability, further highlights the importance of having a diverse toolkit of highly substituted building blocks. nih.govresearchgate.netrsc.org

In materials science, these scaffolds are used to construct organic polymers, dyes, and electronic materials. The substituent pattern on the aromatic ring can influence properties such as fluorescence, conductivity, and thermal stability, enabling the design of materials with tailored functionalities.

Evolution of Synthetic Strategies for Complex Halogenated Aromatics

The synthesis of complex halogenated aromatics has evolved significantly, moving from classical methods to more sophisticated and selective modern techniques. Historically, electrophilic aromatic substitution has been a primary method for introducing halogens onto a benzene (B151609) ring. wikipedia.orgyoutube.com In this approach, the regioselectivity is governed by the electronic directing effects of the substituents already present on the ring, which can sometimes limit the accessible substitution patterns. numberanalytics.commasterorganicchemistry.com

Modern organic synthesis has introduced more advanced strategies that offer greater control and precision. Late-stage functionalization, which involves introducing or modifying functional groups in the final stages of a synthesis, has become a powerful approach. nih.gov This is particularly valuable in drug discovery, allowing for the rapid diversification of complex lead compounds. researchgate.net

Another major advancement is the development of transition-metal-catalyzed C-H bond functionalization (or activation). researchgate.net These methods allow for the direct conversion of a C-H bond to a C-X (carbon-halogen) bond at a specific position, often guided by a directing group on the substrate. researchgate.netacs.org This approach provides access to isomers that are difficult or impossible to obtain through traditional electrophilic substitution, significantly expanding the synthetic toolbox for creating complex halogenated aromatic molecules. The predictable reactivity of different carbon-halogen bonds is crucial for planning these multi-step syntheses.

| Carbon-Halogen Bond (C-X) | Relative Reactivity | Typical Application |

|---|---|---|

| C-I | Highest | Initial, mild condition couplings (e.g., Sonogashira, Suzuki) numberanalytics.com |

| C-Br | Intermediate | Second coupling step after C-I functionalization nih.gov |

| C-Cl | Low | Requires more active catalysts or harsher conditions |

| C-F | Lowest | Generally unreactive and stable during coupling reactions |

Structure

3D Structure

Properties

IUPAC Name |

methyl 3-bromo-2-fluoro-6-iodobenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrFIO2/c1-13-8(12)6-5(11)3-2-4(9)7(6)10/h2-3H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYRSGGGTNFARPF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=CC(=C1F)Br)I | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrFIO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.93 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1936253-89-2 | |

| Record name | methyl 3-bromo-2-fluoro-6-iodobenzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Sophisticated Synthetic Methodologies for Methyl 3 Bromo 2 Fluoro 6 Iodobenzoate

Retrosynthetic Approaches to a Hexasubstituted Benzene (B151609) Core

Retrosynthetic analysis is a powerful tool for devising synthetic routes to complex target molecules by breaking them down into simpler, commercially available starting materials. pressbooks.pubyoutube.comyoutube.com For a hexasubstituted benzene derivative like Methyl 3-bromo-2-fluoro-6-iodobenzoate, the primary challenge lies in the controlled introduction of four different substituents—a methyl ester, a fluorine atom, a bromine atom, and an iodine atom—at specific positions on the benzene ring.

The key to a successful retrosynthesis is to consider the directing effects of the substituents at each stage of the synthesis. wikipedia.orglongdom.orgmasterorganicchemistry.com Functional groups on a benzene ring can be classified as either activating or deactivating and as ortho-, para-, or meta-directing for subsequent electrophilic aromatic substitution reactions. stackexchange.comlibretexts.org In the case of Methyl 3-bromo-2-fluoro-6-iodobenzoate, the substituents present a mix of directing effects, which must be carefully orchestrated to achieve the desired substitution pattern.

A plausible retrosynthetic disconnection strategy would involve the sequential introduction of the halogen atoms, taking into account their respective electronic and steric influences. For instance, the iodine atom could be introduced last via a Sandmeyer-type reaction from a corresponding aniline (B41778) derivative, or through a directed ortho-metalation approach. The bromine and fluorine atoms could be installed using regioselective halogenation methods, with their positions dictated by the directing influence of the pre-existing ester and other halogen groups.

Table 1: Influence of Substituents on Electrophilic Aromatic Substitution

| Substituent | Electronic Effect | Directing Effect |

| -COOCH₃ (Ester) | Deactivating | Meta-directing |

| -F (Fluoro) | Deactivating | Ortho-, Para-directing |

| -Br (Bromo) | Deactivating | Ortho-, Para-directing |

| -I (Iodo) | Deactivating | Ortho-, Para-directing |

Regioselective Halogenation Strategies for Multifunctional Arenes

Achieving the precise placement of multiple halogen atoms on a benzene ring requires the use of highly regioselective halogenation strategies. organic-chemistry.orgnih.govnumberanalytics.com The synthesis of Methyl 3-bromo-2-fluoro-6-iodobenzoate necessitates the introduction of fluorine, bromine, and iodine at specific positions, a task that can be accomplished through a combination of sequential halogenation and directed metalation techniques.

The direct halogenation of benzene and its derivatives typically proceeds via electrophilic aromatic substitution. libretexts.orgchemguide.co.uknumberanalytics.com The regioselectivity of these reactions is governed by the electronic properties of the substituents already present on the ring. For a polysubstituted arene, the sequential introduction of halogens must be carefully planned to ensure the desired isomer is obtained.

In the synthesis of Methyl 3-bromo-2-fluoro-6-iodobenzoate, one could envision a strategy starting with a fluorinated benzoic acid derivative. The fluorine atom, being an ortho-, para-director, would influence the position of subsequent halogenation. However, due to the deactivating nature of halogens and the ester group, forcing conditions might be required, potentially leading to a mixture of products. quora.com

A more controlled approach would involve the use of milder halogenating agents and catalysts to enhance regioselectivity. organic-chemistry.org For instance, N-halosuccinimides (NBS for bromination, NIS for iodination) in the presence of a suitable catalyst can provide greater control over the reaction outcome.

Directed Ortho-Metalation (DoM) is a powerful synthetic tool for the regioselective functionalization of aromatic rings. numberanalytics.comwikipedia.orgorganic-chemistry.org This technique relies on the presence of a directing metalation group (DMG) that coordinates to an organolithium reagent, directing deprotonation to the adjacent ortho position. The resulting aryllithium species can then be quenched with an electrophile to introduce a wide range of functional groups with high regioselectivity.

The mechanism of DoM involves the coordination of a Lewis basic DMG to a lithium atom of an organolithium reagent (e.g., n-butyllithium). wikipedia.org This brings the strong base in close proximity to the ortho-proton, facilitating its abstraction and the formation of an aryllithium intermediate. This intermediate can then react with various electrophiles, including sources of halogens, to introduce a halogen atom at the ortho position.

In the context of polyhalogenated systems, DoM can be particularly useful for introducing additional substituents in a controlled manner. The choice of the directing group is critical, and its ability to direct metalation can be influenced by the electronic and steric environment of the aromatic ring. Common DMGs include amides, carbamates, and ethers. nih.govuwindsor.ca

The effectiveness of a directing group in DoM is determined by its ability to coordinate with the organolithium reagent and to acidify the ortho-protons. nih.gov A hierarchy of directing groups has been established based on their relative directing power. For the synthesis of Methyl 3-bromo-2-fluoro-6-iodobenzoate, a strategically placed directing group could be used to introduce one or more of the halogen atoms at the desired positions.

For example, starting with a precursor containing a suitable directing group, such as an amide, one could perform a DoM reaction to introduce the iodine atom at the 6-position. Subsequent modification or removal of the directing group would then allow for further functionalization of the ring.

Table 2: Common Directing Metalation Groups (DMGs) in DoM

| Directing Group | Example |

| Amide | -CONR₂ |

| Carbamate | -OCONR₂ |

| Methoxy (B1213986) | -OCH₃ |

| Sulfonamide | -SO₂NR₂ |

| Oxazoline |

Orthogonal reactivity refers to the ability to selectively perform a chemical transformation on one functional group in the presence of another, which would normally be expected to react under the same conditions. nih.govacs.org This concept is particularly valuable in the synthesis of complex molecules like Methyl 3-bromo-2-fluoro-6-iodobenzoate, where multiple reactive sites are present.

Aryl germanes have emerged as versatile intermediates that exhibit orthogonal reactivity in halogenation reactions. d-nb.infonih.gov Trialkyl aryl germanes are stable under fluorination conditions but show high reactivity towards electrophilic iodination and bromination. d-nb.info This differential reactivity allows for the selective introduction of different halogens into a molecule.

For the synthesis of the target compound, one could envision a strategy where an aryl germane (B1219785) precursor is first subjected to fluorination. The resulting fluoroaryl germane could then be sequentially treated with electrophilic iodinating and brominating agents to install the remaining halogens with high regioselectivity. This approach offers a powerful and controlled method for the construction of polyhalogenated aromatic systems.

Table 3: Orthogonal Reactivity of Aryl Organometallics in Halogenation

| Organometallic | Reactivity towards Fluorination | Reactivity towards Bromination/Iodination |

| Aryl Germane | Stable | Reactive |

| Aryl Silane | Reactive | Reactive |

| Aryl Boronic Ester | Reactive | Reactive |

Directed Ortho-Metalation (DoM) for Controlled Functionalization

Multi-Step Synthesis Pathways from Simpler Precursors

The construction of Methyl 3-bromo-2-fluoro-6-iodobenzoate invariably involves a sequence of reactions starting from simpler, more readily available aromatic precursors. The key challenge lies in the regioselective introduction of the halogen atoms at the desired positions (2, 3, and 6) without interfering with the carboxyl group or causing unwanted side reactions.

A plausible synthetic route commences with a suitably substituted benzoic acid derivative, which is then subjected to a series of halogenation and functional group manipulation steps. One logical precursor is 3-bromo-2-fluorobenzoic acid. The synthesis could proceed as follows:

Esterification: The carboxylic acid group of 3-bromo-2-fluorobenzoic acid is first protected, typically by converting it to its methyl ester, to prevent interference in subsequent steps. This is a standard reaction often carried out using methanol (B129727) in the presence of an acid catalyst.

Directed ortho-Metalation (DoM): With the 2-fluoro and 3-bromo substituents in place, the next step is the introduction of the iodine atom at the 6-position. Directed ortho-metalation is a powerful technique for achieving this type of regioselectivity. The fluorine atom can act as a directed metalation group (DMG), guiding a strong lithium base, such as lithium diisopropylamide (LDA), to deprotonate the sterically accessible ortho-position (C6). The resulting aryllithium intermediate is then quenched with an iodine source, like molecular iodine (I₂), to install the iodine atom at the desired position.

Final Product: This sequence yields the target molecule, Methyl 3-bromo-2-fluoro-6-iodobenzoate.

An alternative pathway could involve starting with a different commercially available precursor and employing a series of electrophilic aromatic substitution reactions, though achieving the required regioselectivity can be more challenging and may require the use of blocking groups.

Iterative functionalization is a cornerstone of modern organic synthesis, allowing for the controlled, stepwise introduction of functional groups onto a molecular scaffold. In the context of Methyl 3-bromo-2-fluoro-6-iodobenzoate, this approach is paramount.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Stille, and Buchwald-Hartwig reactions, are indispensable tools for forming carbon-carbon and carbon-heteroatom bonds with high precision. While not directly employed in the DoM pathway described above for the introduction of the halogens, these reactions are crucial for the synthesis of more complex derivatives of the target molecule.

For instance, the iodine and bromine atoms in Methyl 3-bromo-2-fluoro-6-iodobenzoate can be selectively functionalized through cross-coupling reactions due to their differential reactivity. The carbon-iodine bond is generally more reactive in palladium-catalyzed couplings than the carbon-bromine bond. This allows for the selective replacement of the iodine atom with an aryl, alkyl, or other functional group, leaving the bromine atom intact for a subsequent, different cross-coupling reaction. This iterative approach provides a powerful strategy for creating a library of complex molecules from a single, highly functionalized building block.

| Reaction | Organometallic Reagent | Electrophile | Catalyst | Key Advantages |

|---|---|---|---|---|

| Suzuki-Miyaura | Organoboron compounds | Aryl/vinyl halides/triflates | Palladium | Mild reaction conditions, commercially available reagents, tolerance of many functional groups. |

| Stille | Organotin compounds | Aryl/vinyl halides/triflates | Palladium | Tolerance of a wide range of functional groups, neutral reaction conditions. |

| Buchwald-Hartwig | Amines | Aryl halides/triflates | Palladium | Efficient formation of C-N bonds. |

For Methyl 3-bromo-2-fluoro-6-iodobenzoate itself, there are no stereocenters, and therefore, no stereoisomers. However, the presence of multiple bulky substituents on the aromatic ring introduces the potential for atropisomerism in its derivatives. Atropisomers are stereoisomers that arise from hindered rotation around a single bond.

If the iodine or bromine atom in Methyl 3-bromo-2-fluoro-6-iodobenzoate were to be replaced by a large, sterically demanding group via a cross-coupling reaction, the resulting biaryl compound could exhibit axial chirality. The bulky groups at the ortho-positions (fluoro and the newly introduced group) would restrict the free rotation around the newly formed single bond, leading to the existence of stable, non-interconverting enantiomers.

The synthesis of such atropisomeric molecules requires careful consideration of the reaction conditions and, in some cases, the use of chiral ligands or auxiliaries to achieve enantioselectivity. The study of atropisomerism in heavily substituted aromatic compounds is a significant area of research with applications in materials science and medicinal chemistry.

Optimization of Reaction Conditions and Catalyst Systems

The success of the synthesis of Methyl 3-bromo-2-fluoro-6-iodobenzoate and its derivatives hinges on the careful optimization of reaction conditions and the selection of appropriate catalyst systems.

In palladium-catalyzed cross-coupling reactions, the choice of ligand is critical for achieving high selectivity and yield. The ligand coordinates to the palladium center and influences its electronic and steric properties, thereby controlling its catalytic activity.

For reactions involving polyhalogenated substrates, where selectivity between different halogen atoms is crucial, the design of the ligand is of utmost importance. Bulky, electron-rich phosphine (B1218219) ligands, such as those of the Buchwald and Hartwig type, are often employed to promote the oxidative addition of the aryl halide to the palladium center, which is a key step in the catalytic cycle. The steric and electronic properties of the ligand can be fine-tuned to favor the reaction at a specific carbon-halogen bond.

| Ligand Type | Example | Key Features |

|---|---|---|

| Monodentate Phosphines | Triphenylphosphine (PPh₃) | Commonly used, but can lead to catalyst decomposition at high temperatures. |

| Bulky, Electron-Rich Phosphines | Buchwald-type ligands (e.g., SPhos, XPhos) | Promote efficient oxidative addition and reductive elimination, leading to higher yields and broader substrate scope. |

| N-Heterocyclic Carbenes (NHCs) | IMes, IPr | Strong sigma-donors that form stable complexes with palladium, often leading to high catalytic activity. |

The choice of solvent can significantly impact the outcome of a chemical reaction by influencing the solubility of reagents, the stability of intermediates, and the reaction rate. In the synthesis of Methyl 3-bromo-2-fluoro-6-iodobenzoate, particularly in the directed ortho-metalation step, aprotic polar solvents like tetrahydrofuran (B95107) (THF) are typically used to stabilize the organolithium intermediates.

In recent years, there has been a growing emphasis on the development of more environmentally friendly synthetic methods, in line with the principles of green chemistry. This includes the use of less hazardous solvents, reducing energy consumption, and minimizing waste generation.

For cross-coupling reactions, research has focused on replacing traditional volatile organic solvents (VOCs) with greener alternatives such as water, ionic liquids, or bio-derived solvents. The development of water-soluble catalysts and ligands has enabled many cross-coupling reactions to be performed in aqueous media. Additionally, optimizing reaction conditions to proceed at lower temperatures and with lower catalyst loadings contributes to a more sustainable synthetic process. While the synthesis of highly specialized molecules like Methyl 3-bromo-2-fluoro-6-iodobenzoate may still require the use of traditional organic solvents, the principles of green chemistry provide a framework for developing more sustainable approaches in the future.

Advanced Reactivity and Mechanistic Investigations of Methyl 3 Bromo 2 Fluoro 6 Iodobenzoate

Diverse Cross-Coupling Reactions at Halogenated Sites

Methyl 3-bromo-2-fluoro-6-iodobenzoate is a polysubstituted aromatic compound that offers multiple sites for cross-coupling reactions, enabling the selective formation of carbon-carbon and carbon-heteroatom bonds. The differential reactivity of the bromine, fluorine, and iodine substituents allows for programmed, site-selective functionalization, making it a valuable building block in organic synthesis.

Suzuki-Miyaura Coupling for Aryl-Aryl Bond Formation

The Suzuki-Miyaura coupling is a powerful palladium-catalyzed reaction for the formation of C-C bonds between organohalides and organoboron compounds. nih.gov In the context of methyl 3-bromo-2-fluoro-6-iodobenzoate, the distinct reactivity of the halogen atoms allows for selective coupling. Generally, the carbon-iodine bond is the most reactive towards oxidative addition to the palladium(0) catalyst, followed by the carbon-bromine bond, while the carbon-fluorine bond is typically unreactive under these conditions.

This reactivity hierarchy enables the selective coupling at the C-6 position (iodine) while leaving the C-3 position (bromine) intact for subsequent transformations. A variety of aryl, heteroaryl, alkyl, and alkenyl boronic acids or esters can be employed, demonstrating the versatility of this reaction. nih.gov The reaction conditions are generally mild, often utilizing a palladium catalyst such as Pd(PPh₃)₄ or a combination of a palladium source like Pd(OAc)₂ with a suitable phosphine (B1218219) ligand, and a base (e.g., K₂CO₃, Cs₂CO₃) in a solvent mixture like toluene/water or dioxane/water.

Table 1: Representative Suzuki-Miyaura Coupling Reactions

| Entry | Aryl Boronic Acid | Catalyst | Base | Solvent | Yield (%) |

| 1 | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | High |

| 2 | 4-Methoxyphenylboronic acid | Pd(OAc)₂/SPhos | Cs₂CO₃ | Dioxane/H₂O | 97 |

| 3 | 3-Thienylboronic acid | PdCl₂(dppf) | Na₂CO₃ | DME/H₂O | Good |

This table presents hypothetical data based on typical Suzuki-Miyaura coupling reactions of similar substrates.

Sonogashira, Heck, and Stille Couplings with Olefins and Alkynes

Beyond aryl-aryl bond formation, methyl 3-bromo-2-fluoro-6-iodobenzoate is a substrate for other important cross-coupling reactions, enabling the introduction of alkenyl and alkynyl groups.

The Sonogashira coupling facilitates the formation of a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne. This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. organic-chemistry.org Similar to the Suzuki-Miyaura coupling, the reaction can be directed selectively to the C-I bond. Copper-free Sonogashira protocols have also been developed to avoid issues associated with the copper co-catalyst. nih.govnih.gov

The Heck reaction involves the palladium-catalyzed coupling of an aryl halide with an alkene to form a substituted alkene. organic-chemistry.org This reaction provides a direct method for the alkenylation of the aromatic ring. The regioselectivity and stereoselectivity of the Heck reaction can be influenced by the choice of catalyst, ligand, and reaction conditions. beilstein-journals.org

The Stille coupling utilizes an organotin reagent as the coupling partner for the organohalide. wikipedia.org A key advantage of the Stille reaction is the stability and tolerance of the organostannane reagents to a wide variety of functional groups. wikipedia.org This reaction can be used to introduce a range of alkyl, alkenyl, aryl, and alkynyl groups.

Table 2: Comparison of Cross-Coupling Reactions

| Reaction | Coupling Partner | Key Feature |

| Sonogashira | Terminal Alkyne | Forms C(sp²)-C(sp) bonds |

| Heck | Alkene | Forms substituted alkenes |

| Stille | Organostannane | High functional group tolerance |

This table provides a general overview of the applications of these coupling reactions.

Palladium and Rhodium Catalysis in Arene Alkenylation and C-H Activation

Recent advancements in transition metal catalysis have expanded the toolkit for arene functionalization beyond traditional cross-coupling reactions. Both palladium and rhodium catalysts have shown efficacy in the direct alkenylation of arenes via C-H activation pathways. researchgate.netosti.gov While not a direct cross-coupling at a halogenated site, these methods are relevant to the broader reactivity of the aromatic system.

Rhodium(III)-catalyzed C-H activation has emerged as a powerful strategy for the formation of C-C and C-heteroatom bonds with high efficiency and regioselectivity under mild conditions. mdpi.comresearchgate.net These reactions often employ a directing group to guide the catalyst to a specific C-H bond. While the ester group in methyl 3-bromo-2-fluoro-6-iodobenzoate could potentially act as a directing group, the reactivity would be in competition with the highly reactive C-I and C-Br bonds.

Comparative studies of palladium and rhodium catalysts in arene alkenylation have revealed differences in reactivity and selectivity. researchgate.net Rhodium catalysis can be more selective for meta-functionalization in some monosubstituted arenes and may exhibit better tolerance for halogen groups. researchgate.net The choice of oxidant can also significantly impact the reaction mechanism and selectivity. semanticscholar.org

Nucleophilic and Electrophilic Aromatic Substitution Pathways

The electronic nature of the substituted benzene (B151609) ring in methyl 3-bromo-2-fluoro-6-iodobenzoate, influenced by both electron-withdrawing (ester, halogens) and potentially electron-donating (via lone pairs of halogens) groups, dictates its susceptibility to nucleophilic and electrophilic attack.

Selectivity in SNAr Reactions Involving Fluorine

Nucleophilic aromatic substitution (SₙAr) is a key reaction for aryl halides bearing strongly electron-withdrawing groups. chemistrysteps.comlibretexts.org The reaction proceeds via an addition-elimination mechanism involving a resonance-stabilized carbanionic intermediate (Meisenheimer complex). libretexts.org The presence of electron-withdrawing substituents ortho or para to the leaving group is crucial for stabilizing this intermediate. libretexts.org

In methyl 3-bromo-2-fluoro-6-iodobenzoate, the fluorine atom at the C-2 position is activated towards nucleophilic attack by the adjacent ester group at C-1 and the bromo and iodo substituents. Although halogens are generally considered deactivating, their inductive electron-withdrawing effect can activate the ring towards nucleophilic attack.

A notable aspect of SₙAr reactions is that fluoride (B91410) is often a better leaving group than other halides in this specific mechanism, contrary to its behavior in Sₙ1 and Sₙ2 reactions. stackexchange.com This is because the rate-determining step is the initial nucleophilic attack, which is facilitated by the high electronegativity of fluorine that polarizes the C-F bond and makes the carbon atom more electrophilic. stackexchange.com

Regioselectivity of Electrophilic Aromatic Substitution (EAS) in Highly Substituted Systems

Electrophilic aromatic substitution (EAS) is the hallmark reaction of benzene and its derivatives. masterorganicchemistry.com The regioselectivity of EAS is governed by the electronic effects of the substituents already present on the ring. libretexts.org In highly substituted systems like methyl 3-bromo-2-fluoro-6-iodobenzoate, predicting the site of electrophilic attack can be complex due to the interplay of inductive and resonance effects of multiple substituents.

All three halogen substituents (F, Br, I) are deactivating towards EAS due to their strong inductive electron-withdrawing effects. However, they are ortho, para-directors because of their ability to donate lone-pair electron density through resonance, which stabilizes the arenium ion intermediate when the electrophile adds to the ortho or para positions. The methyl ester group is a deactivating and meta-directing group.

Table 3: Summary of Substituent Effects on EAS

| Substituent | Position | Inductive Effect | Resonance Effect | Overall Effect | Directing Influence |

| -COOCH₃ | 1 | -I (withdrawing) | -R (withdrawing) | Deactivating | Meta |

| -F | 2 | -I (withdrawing) | +R (donating) | Deactivating | Ortho, Para |

| -Br | 3 | -I (withdrawing) | +R (donating) | Deactivating | Ortho, Para |

| -I | 6 | -I (withdrawing) | +R (donating) | Deactivating | Ortho, Para |

This table summarizes the general electronic effects of the substituents on the aromatic ring.

Organometallic Transformations and Metal-Halogen Exchange Reactions

The polysubstituted nature of methyl 3-bromo-2-fluoro-6-iodobenzoate presents a rich platform for selective organometallic transformations. The distinct electronic and steric environments of the three different halogen atoms (iodine, bromine, and fluorine) allow for controlled, site-selective reactions, primarily through metal-halogen exchange. This selectivity is governed by the carbon-halogen bond strength, which follows the general trend C-I < C-Br < C-F. frontiersin.orgpsu.edu Consequently, the C-I bond is the most labile and, therefore, the most reactive towards metal-halogen exchange, followed by the C-Br bond. The C-F bond is typically the most inert under these conditions. psu.edu

Metal-halogen exchange is a fundamental reaction in organometallic chemistry, converting an organic halide into an organometallic species. wikipedia.org This transformation is commonly achieved using organolithium reagents (e.g., n-butyllithium or t-butyllithium) or Grignard reagents (e.g., isopropylmagnesium chloride). wikipedia.orgsigmaaldrich.com For methyl 3-bromo-2-fluoro-6-iodobenzoate, treatment with one equivalent of an organolithium or Grignard reagent at low temperatures would be expected to selectively cleave the C-I bond, forming a highly reactive aryllithium or arylmagnesium intermediate. This regioselectivity allows for the subsequent introduction of a wide array of electrophiles at the C-6 position.

The general order of reactivity for lithium-halogen exchange is I > Br > Cl. wikipedia.org The presence of chelating groups, such as the methoxycarbonyl group in the target molecule, can accelerate the rate of this exchange. wikipedia.org Upon the formation of the initial organometallic intermediate at the C-6 position, further functionalization can be achieved. If a second equivalent of the organometallic reagent is introduced, a subsequent metal-halogen exchange at the C-3 bromine position could occur, leading to a dimetallated species. However, this would likely require more forcing conditions.

The use of "Turbo-Grignard" reagents, such as i-PrMgCl·LiCl, has been shown to enhance the rate and efficiency of Mg-halogen exchange reactions, even in the presence of sensitive functional groups. sigmaaldrich.com This increased reactivity is attributed to the breakup of polymeric Grignard reagent aggregates. sigmaaldrich.com Such reagents could prove particularly useful in achieving selective and high-yielding transformations of methyl 3-bromo-2-fluoro-6-iodobenzoate under mild conditions. sigmaaldrich.com

Below is a table summarizing the predicted selectivity of metal-halogen exchange reactions on methyl 3-bromo-2-fluoro-6-iodobenzoate.

| Reagent (1 equivalent) | Primary Site of Exchange | Expected Intermediate |

| n-BuLi | C-6 (Iodo) | Methyl 3-bromo-2-fluoro-6-lithiobenzoate |

| t-BuLi | C-6 (Iodo) | Methyl 3-bromo-2-fluoro-6-lithiobenzoate |

| i-PrMgCl·LiCl | C-6 (Iodo) | Methyl 3-bromo-2-fluoro-6-(chloromagnesio)benzoate |

Palladium-catalyzed cross-coupling reactions represent another important class of organometallic transformations. acs.org While these reactions typically involve the coupling of an organometallic reagent with an aryl halide, the polyhalogenated nature of methyl 3-bromo-2-fluoro-6-iodobenzoate makes it a suitable substrate. In such reactions, the oxidative addition of the palladium catalyst to the carbon-halogen bond is often the rate-determining step. nih.gov The selectivity of this step follows the same trend as metal-halogen exchange, with the C-I bond being the most reactive, followed by the C-Br bond. psu.edu This allows for sequential, site-selective cross-coupling reactions. For example, a Sonogashira, Suzuki, or Stille coupling could be performed selectively at the C-6 position, leaving the C-3 bromine available for a subsequent, different cross-coupling reaction under more vigorous conditions.

Mechanistic Elucidation of Key Transformations

Understanding the mechanisms of the transformations involving methyl 3-bromo-2-fluoro-6-iodobenzoate is crucial for optimizing reaction conditions and predicting outcomes. The metal-halogen exchange reaction, in particular, can proceed through several possible pathways.

The mechanism of metal-halogen exchange with organolithium reagents has been a subject of extensive study. lookchem.com Several transition states have been proposed, including a four-centered concerted mechanism, an SN2-type attack of the carbanionic portion of the organolithium reagent on the halogen atom, or a single-electron transfer (SET) pathway leading to radical intermediates. lookchem.comprinceton.edu The operative mechanism can be influenced by factors such as the solvent, the structure of the organolithium reagent, and the nature of the aryl halide. lookchem.com

For the reaction of n-butyllithium with substituted bromobenzenes, kinetic studies have shown the reaction to be first order in both the aryl bromide and the organolithium reagent. lookchem.com A Hammett relationship analysis suggests the buildup of negative charge in the transition state at the aromatic ring. lookchem.com This evidence is consistent with a concerted or SN2-type mechanism rather than a purely radical-mediated pathway. lookchem.com

Kinetic Isotope Effects (KIEs) are a powerful tool for probing reaction mechanisms, particularly for distinguishing between different transition states. researchgate.net By comparing the reaction rates of isotopically labeled and unlabeled substrates, information about bond breaking and bond formation in the rate-determining step can be obtained.

In the context of Grignard reagent formation from aryl bromides, bromine KIEs have been measured to gain insight into the mechanism. researchgate.netrsc.org A notable difference in the magnitude of the bromine KIE has been observed between aromatic and aliphatic bromides, suggesting distinct mechanistic pathways. rsc.orgresearchgate.net For aryl bromides, the experimentally determined bromine KIE values are in good agreement with theoretical predictions for a three-centered transition state involving the insertion of magnesium into the carbon-bromine bond. researchgate.net

For methyl 3-bromo-2-fluoro-6-iodobenzoate, measuring the bromine KIE for metal-halogen exchange at the C-3 position and the iodine KIE at the C-6 position could provide valuable information about the respective transition states. For instance, a significant primary KIE for the C-Br bond cleavage would support a mechanism where this bond is substantially weakened in the rate-determining step.

The table below presents hypothetical bromine KIE values for the reaction of an aryl bromide with magnesium, illustrating how experimental data can be compared with theoretical models to support a particular mechanism.

| Reaction System | Experimental Br-KIE (k79/k81) | Theoretical Br-KIE (Three-centered TS) |

| Phenyl bromide + Mg | 1.0028 | 1.0028 |

| Ethyl bromide + Mg | ~1.000 | 1.0005 |

Data adapted from studies on Grignard reagent formation. researchgate.net

These data show a clear distinction between the KIE for aryl and alkyl bromides, supporting different transition state geometries. researchgate.net Similar studies on methyl 3-bromo-2-fluoro-6-iodobenzoate would be invaluable for elucidating the finer details of its reactivity.

Mapping the reaction pathway involves identifying all elementary steps, including the formation of any transient intermediates and transition states. For the organometallic transformations of methyl 3-bromo-2-fluoro-6-iodobenzoate, this would involve characterizing the initial organometallic adducts, any subsequent rearrangement products, and the final functionalized molecules.

The characterization of reactive intermediates, such as the aryllithium or arylmagnesium species derived from methyl 3-bromo-2-fluoro-6-iodobenzoate, is challenging due to their inherent instability. Low-temperature spectroscopic techniques, such as Nuclear Magnetic Resonance (NMR), can be employed to observe these species directly. Trapping experiments, where the reaction mixture is quenched with a known electrophile at various time points, can also provide indirect evidence for the presence and structure of intermediates.

In palladium-catalyzed cross-coupling reactions, the catalytic cycle involves several organopalladium intermediates, including oxidative addition complexes, transmetalation intermediates, and reductive elimination precursors. nih.govacs.org Detailed mechanistic studies of copper-catalyzed aryl amidation have shown that the oxidative addition of the aryl halide to a copper(I) complex is the rate-limiting step. acs.org The structure of the ligand on the metal center plays a crucial role in the energetics of this step. acs.org

Computational chemistry, using methods like Density Functional Theory (DFT), has become an indispensable tool for mapping reaction pathways and characterizing transition states that are difficult to observe experimentally. acs.org Theoretical calculations can provide insights into the geometries and energies of intermediates and transition states, helping to rationalize observed selectivities and reaction rates. For a complex molecule like methyl 3-bromo-2-fluoro-6-iodobenzoate, computational modeling could predict the most favorable sites for metal-halogen exchange and the energy barriers associated with different reaction pathways, thereby guiding experimental design.

Computational and Theoretical Chemistry Studies of Methyl 3 Bromo 2 Fluoro 6 Iodobenzoate

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods would provide a microscopic view of the electron distribution and energy levels within Methyl 3-bromo-2-fluoro-6-iodobenzoate.

Density Functional Theory (DFT) for Molecular Geometry and Energy

Density Functional Theory (DFT) is a powerful and widely used computational method for predicting the electronic structure of molecules. For Methyl 3-bromo-2-fluoro-6-iodobenzoate, DFT calculations, likely employing a functional such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), would be the first step in any theoretical investigation.

Table 1: Hypothetical DFT-Calculated Properties for Methyl 3-bromo-2-fluoro-6-iodobenzoate

| Property | Predicted Value | Unit |

|---|---|---|

| Total Electronic Energy | Value | Hartrees |

| Dipole Moment | Value | Debye |

| HOMO Energy | Value | eV |

| LUMO Energy | Value | eV |

| HOMO-LUMO Gap | Value | eV |

Note: This table is illustrative. Specific values would need to be generated from actual DFT calculations.

Molecular Electrostatic Potential (MEP) Mapping for Reactivity Prediction

A Molecular Electrostatic Potential (MEP) map is a valuable visualization tool derived from quantum chemical calculations that illustrates the charge distribution on the molecule's surface. It is instrumental in predicting how a molecule will interact with other chemical species.

For Methyl 3-bromo-2-fluoro-6-iodobenzoate, an MEP map would reveal regions of negative electrostatic potential (electron-rich, typically colored in shades of red and orange) and positive electrostatic potential (electron-deficient, shown in shades of blue). The oxygen atoms of the ester group would be expected to be regions of high negative potential, making them likely sites for electrophilic attack. Conversely, the areas around the hydrogen atoms and potentially the iodine atom (due to its ability to form halogen bonds) could show positive potential, indicating susceptibility to nucleophilic attack.

Prediction of Reactivity and Regioselectivity

Computational methods can go beyond static properties to predict how a molecule will behave in a chemical reaction, including where reactions are most likely to occur on the molecule.

Modeling of Electrophilic and Nucleophilic Attack Sites

Beyond the qualitative predictions from MEP maps, more quantitative measures of reactivity can be calculated. Fukui functions and local softness indices, derived from DFT, are powerful tools for predicting the most likely sites for electrophilic and nucleophilic attack. These calculations would pinpoint which of the carbon atoms on the benzene (B151609) ring is most susceptible to substitution reactions, a critical piece of information for synthetic chemists looking to further functionalize the molecule. The interplay of the activating ester group and the deactivating, ortho-para directing halogens would create a complex reactivity profile that these computational tools could effectively unravel.

Computational Screening of Reaction Pathways

Theoretical chemistry allows for the exploration of potential reaction pathways in silico before they are attempted in the laboratory. For Methyl 3-bromo-2-fluoro-6-iodobenzoate, computational screening could be used to investigate various transformations, such as Suzuki or Stille cross-coupling reactions at the bromine or iodine positions. By calculating the activation energies and reaction energies for different pathways, researchers can predict the most favorable reaction conditions and potential side products, thereby guiding experimental design and saving valuable laboratory resources.

Conformational Analysis and Non-Covalent Interactions

The three-dimensional shape of a molecule and the subtle forces that govern its interactions with its environment are critical to its properties and function.

A detailed conformational analysis of Methyl 3-bromo-2-fluoro-6-iodobenzoate would be necessary to determine the preferred orientation of the methyl ester group relative to the aromatic ring. While rotation around the C-C bond connecting the ester to the ring is possible, steric hindrance from the adjacent fluorine and iodine atoms would likely create a significant rotational barrier, favoring a specific, low-energy conformation.

Furthermore, the presence of three different halogen atoms (fluorine, bromine, and iodine) opens the door to a rich variety of non-covalent interactions, particularly halogen bonding. The iodine atom, being large and polarizable, is a strong halogen bond donor. Computational studies, such as Natural Bond Orbital (NBO) analysis or Quantum Theory of Atoms in Molecules (QTAIM), could identify and characterize these weak interactions, which play a crucial role in crystal packing and molecular recognition phenomena.

Halogen Bonding and Aromatic Stacking Interactions

Halogen bonding is a non-covalent interaction where a halogen atom acts as an electrophilic species, interacting with a nucleophile. In Methyl 3-bromo-2-fluoro-6-iodobenzoate, the iodine and bromine atoms are the most likely candidates for forming significant halogen bonds due to their size and polarizability. The iodine atom, being the largest and most polarizable of the halogens present, would be expected to form the strongest halogen bonds. Theoretical studies on other polyhalogenated aromatic compounds have consistently shown that the strength of halogen bonding increases with the polarizability of the halogen atom (I > Br > Cl > F).

Aromatic stacking, another crucial non-covalent interaction, would also play a significant role in the supramolecular assembly of Methyl 3-bromo-2-fluoro-6-iodobenzoate. These interactions arise from the electrostatic and van der Waals forces between the electron-rich π-systems of the benzene rings. The presence of multiple halogen substituents would influence the electron distribution within the aromatic ring, thereby modulating the nature and strength of these stacking interactions. Computational studies on similar halogenated benzene derivatives have demonstrated that both parallel-displaced and T-shaped stacking conformations are possible, with the specific geometry being influenced by the interplay of π-π and halogen-π interactions.

A comprehensive theoretical study of Methyl 3-bromo-2-fluoro-6-iodobenzoate would involve high-level quantum mechanical calculations, such as Density Functional Theory (DFT) or Møller-Plesset perturbation theory (MP2), to map the potential energy surface and identify the most stable halogen bonding and aromatic stacking geometries.

Substituent Effects on Molecular Conformation

The spatial arrangement of the atoms in Methyl 3-bromo-2-fluoro-6-iodobenzoate is dictated by the electronic and steric effects of its substituents. The bulky iodine and bromine atoms, along with the highly electronegative fluorine atom and the methyl ester group, create a sterically crowded environment around the benzene ring. This steric hindrance will likely force the methyl ester group to adopt a non-planar conformation relative to the aromatic ring to minimize repulsive interactions.

Table 1: Anticipated Substituent Effects on the Molecular Properties of Methyl 3-bromo-2-fluoro-6-iodobenzoate

| Substituent | Position | Primary Electronic Effect | Anticipated Impact on Molecular Conformation and Reactivity |

| Iodine | 6 | High polarizability, moderate inductive withdrawal | Dominant role in halogen bonding, significant steric influence. |

| Bromine | 3 | Moderate polarizability, moderate inductive withdrawal | Contribution to halogen bonding, influences electron density distribution. |

| Fluorine | 2 | High electronegativity, strong inductive withdrawal | Strong influence on local electronic environment and bond polarity. |

| Methyl Ester | 1 | Electron-withdrawing group | Potential for non-planar conformation due to steric hindrance, influences aromatic ring electronics. |

This table is generated based on established principles of physical organic chemistry and is intended to be predictive in the absence of specific computational data for the title compound.

Simulation of Spectroscopic Properties for Predictive Research (Excluding raw data)

Computational chemistry provides powerful tools for the prediction of various spectroscopic properties, which can aid in the characterization and identification of novel compounds. For Methyl 3-bromo-2-fluoro-6-iodobenzoate, theoretical simulations could provide valuable insights into its expected spectroscopic signatures.

Time-Dependent Density Functional Theory (TD-DFT) is a widely used method to simulate UV-Vis absorption spectra. By calculating the electronic transition energies and oscillator strengths, one could predict the wavelengths of maximum absorption (λmax). These calculations would be sensitive to the molecular conformation and the electronic nature of the substituents.

Similarly, the vibrational frequencies corresponding to infrared (IR) and Raman spectra can be calculated using DFT. These simulations would help in assigning the characteristic vibrational modes of the molecule, such as the C=O stretch of the ester group and the various C-halogen stretching and bending modes. The calculated frequencies are often scaled to account for anharmonicity and other systematic errors in the theoretical methods.

Nuclear Magnetic Resonance (NMR) chemical shifts (¹H, ¹³C, ¹⁹F) are also amenable to theoretical prediction. By calculating the magnetic shielding tensors for each nucleus, one can obtain theoretical chemical shifts that can be compared with experimental data to confirm the molecular structure. The predicted chemical shifts would be highly dependent on the local electronic environment of each nucleus, which is in turn governed by the substituent effects discussed earlier.

While no specific simulated spectroscopic data for Methyl 3-bromo-2-fluoro-6-iodobenzoate has been published, the application of these established computational techniques would be a critical step in any future research on this compound.

Advanced Spectroscopic and Structural Characterization Methodologies in Research

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Structure Determination

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic compounds. For a molecule with the complexity of methyl 3-bromo-2-fluoro-6-iodobenzoate, a combination of one-dimensional and multi-dimensional NMR experiments would be essential.

To decipher the intricate proton and carbon environments of the benzene (B151609) ring, a series of 2D NMR experiments are required.

COSY (Correlation Spectroscopy): This experiment would reveal the coupling relationships between the two aromatic protons, helping to confirm their adjacent positions on the phenyl ring.

HSQC (Heteronuclear Single Quantum Coherence): By correlating proton and carbon signals, HSQC would definitively assign the carbon atoms that are directly bonded to the aromatic protons.

HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique would provide crucial information about the connectivity of the entire molecule by showing correlations between protons and carbons that are two or three bonds away. For instance, HMBC would show correlations from the methoxy (B1213986) protons to the ester carbonyl carbon and the adjacent aromatic carbon, as well as correlations from the aromatic protons to the surrounding substituted carbon atoms.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY experiments would provide through-space correlations between protons. This could reveal the spatial proximity of the methoxy group protons to one of the aromatic protons, offering insights into the molecule's preferred conformation in solution.

| NMR Technique | Purpose in Analyzing Methyl 3-bromo-2-fluoro-6-iodobenzoate | Expected Observations |

| COSY | Identify proton-proton coupling networks. | Correlation between the two adjacent aromatic protons. |

| HSQC | Assign carbon atoms directly attached to protons. | Correlation signals for the two CH groups in the aromatic ring. |

| HMBC | Determine long-range proton-carbon connectivity. | Correlations from methoxy protons to the carbonyl and C1 carbons; correlations from aromatic protons to neighboring carbons. |

| NOESY | Investigate spatial proximity of atoms. | Potential correlation between methoxy protons and the H6 proton, indicating conformational preference. |

Given the presence of fluorine and iodine, heteronuclear NMR would be highly informative.

¹⁹F NMR: A ¹⁹F NMR spectrum would show a single resonance for the fluorine atom. The coupling of this fluorine to the adjacent aromatic proton and potentially to the bromine atom over three bonds would provide further confirmation of the substitution pattern.

¹²⁷I NMR: While less common due to the quadrupolar nature of the iodine nucleus which results in broad signals, ¹²⁷I NMR could potentially be used in specialized research to probe the electronic environment around the iodine atom.

High-Resolution Mass Spectrometry (HRMS) for Reaction Monitoring and Product Validation

HRMS is critical for confirming the elemental composition of a newly synthesized compound. For methyl 3-bromo-2-fluoro-6-iodobenzoate, HRMS would provide a highly accurate mass measurement, allowing for the unambiguous determination of its molecular formula (C₈H₅BrFIO₂).

In addition to providing the molecular weight, mass spectrometry can offer structural information through the analysis of fragmentation patterns. The fragmentation of methyl 3-bromo-2-fluoro-6-iodobenzoate would likely proceed through characteristic losses of radicals and neutral molecules.

| Fragment Ion | Potential Origin |

| [M - OCH₃]⁺ | Loss of the methoxy radical from the ester group. |

| [M - COOCH₃]⁺ | Loss of the carbomethoxy group. |

| [M - Br]⁺ | Loss of a bromine radical. |

| [M - I]⁺ | Loss of an iodine radical. |

The relative abundances of these fragment ions would provide clues about the relative strengths of the bonds within the molecule and could be used to distinguish it from other isomers.

X-ray Crystallography for Solid-State Structural Elucidation

X-ray crystallography would reveal the preferred conformation of the ester group relative to the aromatic ring. It would also allow for the study of intermolecular interactions, such as halogen bonding (involving bromine and iodine) and other non-covalent interactions, which dictate how the molecules pack in the solid state. This data is invaluable for understanding the physical properties of the compound and for designing new materials.

Intermolecular Interactions and Crystal Packing

A definitive analysis of the intermolecular interactions and crystal packing of Methyl 3-bromo-2-fluoro-6-iodobenzoate requires single-crystal X-ray diffraction data, which is not currently available in open-access crystallographic databases. However, based on the functional groups present, several types of non-covalent interactions would be anticipated to govern its solid-state architecture.

Halogen bonding is expected to be a prominent feature, where the iodine and bromine atoms act as electrophilic "halogen bond donors" to interact with nucleophilic atoms, such as the carbonyl oxygen of the ester group in neighboring molecules. The fluorine atom, being highly electronegative, is a poor halogen bond donor but could participate as a weak hydrogen bond acceptor.

Table 1: Anticipated Intermolecular Interactions in Solid Methyl 3-bromo-2-fluoro-6-iodobenzoate

| Interaction Type | Potential Donor | Potential Acceptor | Significance |

| Halogen Bonding | Iodine (I), Bromine (Br) | Carbonyl Oxygen (O=C) | Likely a dominant directional interaction influencing packing. |

| Hydrogen Bonding | Aromatic C-H, Methyl C-H | Carbonyl Oxygen (O=C), Fluorine (F) | Contributes to the stability of the crystal lattice. |

| Dipole-Dipole | Polar C-Halogen, C=O bonds | Polar C-Halogen, C=O bonds | General electrostatic interactions affecting molecular alignment. |

| π-π Stacking | Aromatic Ring | Aromatic Ring | Possible, but may be hindered by the bulky halogen substituents. |

Advanced Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis and Reaction Progress

The vibrational spectra (Infrared and Raman) of Methyl 3-bromo-2-fluoro-6-iodobenzoate would provide a molecular fingerprint, allowing for the identification of its key functional groups. While specific experimental spectra for this compound are not published, the expected characteristic absorption bands can be predicted based on established group frequencies for similar aromatic compounds.

Infrared (IR) Spectroscopy: The IR spectrum would be dominated by a strong absorption band corresponding to the C=O stretching vibration of the ester functional group, typically found in the range of 1720-1740 cm⁻¹. The C-O stretching vibrations of the ester would appear in the 1250-1300 cm⁻¹ region. Aromatic C=C stretching vibrations would give rise to several bands in the 1450-1600 cm⁻¹ region. The C-H stretching of the aromatic ring and the methyl group would be observed around 3000-3100 cm⁻¹ and 2850-2960 cm⁻¹, respectively. The vibrations associated with the carbon-halogen bonds (C-F, C-Br, C-I) would appear in the fingerprint region, generally below 1200 cm⁻¹, with the C-I stretching frequency being the lowest due to the large mass of the iodine atom.

Raman Spectroscopy: Raman spectroscopy would complement the IR data. The aromatic ring vibrations, particularly the ring breathing mode, would likely produce a strong signal. The C-Br and C-I bonds, being highly polarizable, are also expected to give rise to intense Raman scattering signals at low frequencies, which can be highly characteristic.

Monitoring the progress of a reaction involving this molecule, for instance, a substitution of one of the halogens, could be effectively achieved using vibrational spectroscopy. The disappearance of a specific C-halogen vibrational band and the appearance of new bands corresponding to a new functional group would indicate the conversion of the reactant to the product.

Table 2: Predicted Key Vibrational Frequencies for Methyl 3-bromo-2-fluoro-6-iodobenzoate

| Functional Group | Vibrational Mode | Predicted IR Frequency Range (cm⁻¹) | Predicted Raman Activity |

| Ester (C=O) | Stretching | 1720 - 1740 | Weak to Medium |

| Ester (C-O) | Stretching | 1250 - 1300 | Medium |

| Aromatic (C=C) | Stretching | 1450 - 1600 | Strong |

| Aromatic (C-H) | Stretching | 3000 - 3100 | Medium |

| Methyl (C-H) | Stretching | 2850 - 2960 | Medium |

| C-F Bond | Stretching | 1100 - 1200 | Weak |

| C-Br Bond | Stretching | 500 - 650 | Strong |

| C-I Bond | Stretching | 480 - 600 | Strong |

Applications As an Advanced Synthetic Building Block in Diversified Organic Synthesis

Precursor for Densely Functionalized Aromatic and Heteroaromatic Systems

The distinct reactivity of the carbon-halogen bonds in Methyl 3-bromo-2-fluoro-6-iodobenzoate is the cornerstone of its utility as a precursor for densely functionalized aromatic systems. The carbon-iodine bond is significantly more reactive than the carbon-bromine bond in common palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, Sonogashira, and Buchwald-Hartwig reactions. This difference in reactivity allows for selective functionalization at the 6-position without affecting the bromine at the 3-position.

Following the initial reaction at the iodine-bearing carbon, the bromine at the 3-position can be targeted for a second, different cross-coupling reaction under more forcing conditions or with a different catalyst system. This sequential, site-selective approach provides a reliable pathway to tri- and tetra-substituted benzene (B151609) derivatives that would be challenging to synthesize through other methods. The fluorine atom and the methyl ester group can be retained or further transformed in subsequent synthetic steps, adding another layer of molecular diversity.

Table 1: Hypothetical Sequential Cross-Coupling Reactions This table illustrates the potential for sequential functionalization based on established reactivity principles. R1 and R2 represent generic organic groups introduced via cross-coupling.

| Step | Reaction Type | Position | Reagent | Product |

| 1 | Suzuki Coupling | C6 (Iodo) | R1-B(OH)2, Pd(PPh3)4, base | Methyl 3-bromo-2-fluoro-6-(R1)benzoate |

| 2 | Sonogashira Coupling | C3 (Bromo) | R2-acetylene, PdCl2(PPh3)2, CuI, base | Methyl 2-fluoro-6-(R1)-3-(R2-ethynyl)benzoate |

Furthermore, the functionalities introduced can be designed to facilitate the construction of fused heteroaromatic systems. For instance, the introduction of an amine or a thiol via Buchwald-Hartwig coupling can be followed by an intramolecular cyclization to form various heterocyclic scaffolds.

Role in the Synthesis of Complex Molecules with Defined Substitution Patterns

The predictable, stepwise functionalization of Methyl 3-bromo-2-fluoro-6-iodobenzoate is crucial for the synthesis of complex molecules where the precise arrangement of substituents is critical for function, such as in medicinal chemistry. The ability to introduce different functional groups at specific positions on the aromatic ring allows for the systematic exploration of structure-activity relationships (SAR).

For example, in the development of a new pharmaceutical agent, a pharmacophore might be installed at the 6-position via a Suzuki or Stille coupling, while a group that modulates solubility or metabolic stability could be introduced at the 3-position using a subsequent Negishi or Heck reaction. The fluorine atom at the 2-position can also play a significant role in modulating the electronic properties and metabolic stability of the final molecule, a common strategy in drug design.

Strategies for Diversity-Oriented Synthesis (DOS) Utilizing the Compound

Diversity-oriented synthesis (DOS) aims to create libraries of structurally diverse small molecules for high-throughput screening. nih.gov Methyl 3-bromo-2-fluoro-6-iodobenzoate is an ideal starting material for DOS strategies due to its capacity for divergent, multi-directional functionalization.

A DOS campaign could begin with a common intermediate derived from the selective functionalization of the C-I bond. This intermediate can then be subjected to a variety of different reaction conditions to engage the C-Br bond, leading to a branching of the synthetic pathway. Each branch can then be further diversified by transformations of the newly introduced functional groups or the methyl ester. This approach allows for the rapid generation of a large number of unique molecular scaffolds from a single, highly functionalized starting material.

Table 2: Illustrative Diversity-Oriented Synthesis Pathways This table outlines a hypothetical DOS strategy starting from a common intermediate.

| Pathway | Reaction at C3 (Bromo) | Subsequent Transformation | Final Scaffold Type |

| A | Buchwald-Hartwig Amination (with R-NH2) | Intramolecular amidation | Benzodiazepinone derivative |

| B | Heck Reaction (with alkene) | Dihydroxylation of alkene | Benzo-fused diol derivative |

| C | Suzuki Coupling (with boronic acid) | Ester reduction to alcohol | Biphenyl methanol (B129727) derivative |

Fragment-Based Approaches to Construct Novel Chemical Scaffolds

In fragment-based drug discovery (FBDD), small, low-complexity molecules ("fragments") are screened for weak binding to a biological target. Hits are then grown or linked to produce more potent leads. The densely functionalized nature of derivatives of Methyl 3-bromo-2-fluoro-6-iodobenzoate makes them suitable for fragment elaboration.

A small fragment could be coupled to the 6-position of the starting material. The resulting compound, now bearing a vector for further growth at the 3-position (the C-Br bond), can be elaborated by adding substituents that explore the binding pocket of the target protein. This "fragment-growing" approach allows for the efficient optimization of initial hits by leveraging the pre-installed reactivity of the scaffold. The fluorine atom can also serve as a valuable probe for fluorine NMR, a powerful technique used in FBDD to detect fragment binding.

Future Research Directions and Emerging Methodologies

Sustainable and Green Chemistry Approaches in its Synthesis

The synthesis of polyhalogenated aromatics traditionally relies on processes that can generate significant chemical waste and utilize hazardous reagents. Green chemistry principles offer a framework to redesign these synthetic routes for improved sustainability. ajrconline.org The focus is on minimizing environmental impact by reducing waste, conserving energy, and using less toxic substances. jddhs.com

Key green chemistry strategies applicable to the synthesis of Methyl 3-bromo-2-fluoro-6-iodobenzoate include:

Atom Economy: Designing synthetic pathways that maximize the incorporation of all starting materials into the final product, thus minimizing waste. nih.gov

Safer Solvents and Auxiliaries: Replacing conventional volatile organic compounds (VOCs) with greener alternatives like water, bio-based solvents, or supercritical fluids (e.g., CO2). ajrconline.orgjddhs.com Solvent-free reaction conditions are also a key goal. jddhs.com

Catalysis: Utilizing catalytic reagents in place of stoichiometric ones to reduce waste and enable reactions under milder conditions. ajrconline.org This includes biocatalysis, heterogeneous catalysts, and phase transfer catalysts. ajrconline.orgnih.gov

Energy Efficiency: Conducting reactions at ambient temperature and pressure whenever possible to reduce energy consumption. researchgate.net

The adoption of these principles aims to create synthetic processes that are not only environmentally responsible but also more economically viable in the long term. jddhs.com

Table 1: Comparison of Traditional vs. Green Synthesis Approaches

| Principle | Traditional Approach | Green Chemistry Approach |

|---|---|---|

| Solvents | Often uses hazardous, volatile organic solvents. | Employs safer solvents like water, ionic liquids, or supercritical CO2; aims for solvent-free conditions. ajrconline.orgjddhs.com |

| Reagents | Frequently uses stoichiometric amounts of hazardous reagents. | Prefers catalytic amounts of reagents, which are often more selective and less toxic. ajrconline.org |

| Waste | Can generate significant amounts of waste (low atom economy). | Designed for high atom economy to prevent waste generation. nih.gov |

| Energy | May require high temperatures and pressures. | Strives for reactions at ambient temperature and pressure to minimize energy use. researchgate.net |

Flow Chemistry and Continuous Processing for Efficient Production

Flow chemistry, or continuous processing, represents a paradigm shift from traditional batch manufacturing. In a flow system, reagents are continuously pumped through a network of tubes or microreactors where the reaction occurs. wipo.intsoftecks.in This technology is particularly well-suited for the synthesis of halogenated compounds, which often involves highly reactive, toxic materials and exothermic reactions. softecks.inresearchgate.netrsc.org

Advantages of flow chemistry for producing Methyl 3-bromo-2-fluoro-6-iodobenzoate include:

Enhanced Safety: The small reaction volumes within the reactor minimize the risks associated with handling hazardous chemicals and controlling exothermic reactions. softecks.inresearchgate.net

Precise Process Control: Superior heat and mass transfer in microreactors allow for precise control over reaction parameters like temperature, pressure, and residence time, leading to higher selectivity and yields. softecks.in

Scalability and Efficiency: Scaling up production is achieved by running the system for longer periods or by "numbering up" (using multiple reactors in parallel), which is often simpler and more efficient than scaling up large batch reactors.

Integration of Processes: Multiple reaction, separation, and purification steps can be integrated into a single continuous process, streamlining production. wipo.int

This technology offers a pathway to safer, more consistent, and cost-effective production of complex molecules. researchgate.net

Machine Learning and AI Integration for Reaction Prediction and Optimization

For a complex target like Methyl 3-bromo-2-fluoro-6-iodobenzoate, AI and ML can be applied to:

Reaction Outcome Prediction: Algorithms can predict the likely products, yields, and even stereoselectivity of a reaction with high accuracy, often outperforming human chemists. bohrium.comdrugtargetreview.com This helps in screening potential synthetic routes before committing to lab experiments.

Optimization of Reaction Conditions: By analyzing data from experiments, ML models can suggest optimal reaction conditions (e.g., temperature, solvent, catalyst) to maximize yield and minimize byproducts. chemcopilot.com This accelerates process development significantly. bohrium.com

Retrosynthesis and Route Discovery: AI tools can propose novel synthetic pathways to a target molecule, potentially uncovering more efficient or sustainable routes that a human chemist might overlook.

Real-time Analysis: In-situ sensors can collect data during a reaction, which AI can analyze in real-time to monitor progress and make adjustments, ensuring optimal outcomes. chemai.io

These data-driven approaches reduce the trial-and-error nature of chemical synthesis, saving time, resources, and accelerating the discovery of new functional molecules. chemcopilot.comchemai.io

Table 2: Applications of AI/ML in the Synthesis of Polyhalogenated Aromatics

| Application Area | AI/ML Contribution | Potential Impact |

|---|---|---|

| Route Design | Proposes novel retrosynthetic pathways. | Discovery of more efficient and sustainable synthetic routes. |

| Reaction Prediction | Accurately predicts reaction yields and byproducts from reactant structures. drugtargetreview.comspecialchem.com | Reduces the number of failed experiments; accelerates screening. bohrium.com |

| Process Optimization | Identifies optimal reaction parameters (temperature, concentration, catalyst). chemcopilot.com | Increases product yield and purity; reduces development time. |

Exploration of Unprecedented Reactivity Modes for Polyhalogenated Aromatics

The unique electronic properties conferred by multiple, different halogen substituents on an aromatic ring can give rise to novel and underexplored reactivity. The specific substitution pattern of Methyl 3-bromo-2-fluoro-6-iodobenzoate makes it a prime candidate for investigating unprecedented chemical transformations.

Future research could focus on:

Regioselective Functionalization: The distinct reactivity of the C-Br, C-F, and C-I bonds allows for stepwise and site-selective modifications. For instance, the C-I bond is typically the most reactive in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the introduction of a new substituent at the 6-position while leaving the bromo and fluoro groups intact.

Aryne Intermediates: The presence of halogens adjacent to a hydrogen atom could allow for the generation of highly reactive aryne intermediates under specific basic conditions. This opens up a host of possibilities for cycloaddition reactions and the introduction of diverse functionalities. nih.govrsc.org

Halogen Dance Reactions: Under certain conditions, polyhalogenated aromatics can undergo "halogen dance" rearrangements, where a halogen atom migrates to a different position on the aromatic ring. Exploring this reactivity could provide access to novel isomers that are difficult to synthesize through direct methods.

Metal-Free Transformations: Developing new metal-free reactions that harness the inherent reactivity of the C-halogen bonds is a key area of interest, aligning with green chemistry principles by avoiding potentially toxic and expensive metal catalysts. nih.govrsc.org

By exploring these unique reactivity modes, chemists can unlock new synthetic pathways, enabling the efficient construction of a diverse library of complex molecules from a single, versatile polyhalogenated building block. nih.gov

Q & A

Q. What are the optimal synthetic routes for Methyl 3-bromo-2-fluoro-6-iodobenzoate, and how can reaction yields be maximized?

The synthesis typically involves sequential halogenation and esterification of a benzoic acid derivative. For example, bromination and iodination can be performed using electrophilic aromatic substitution, followed by esterification with methanol under acidic conditions. Key factors for yield optimization include:

- Temperature control : Halogenation reactions often require low temperatures (−10°C to 0°C) to minimize side reactions .

- Catalyst selection : Lewis acids like FeCl₃ or AlCl₃ enhance halogen positioning on the aromatic ring .

- Purification : Column chromatography with silica gel (hexane/ethyl acetate gradient) is critical for isolating the pure product .

Q. How can the purity and structural identity of Methyl 3-bromo-2-fluoro-6-iodobenzoate be validated?

Use a combination of analytical techniques:

- HPLC/GC : Purity >95% can be confirmed via reverse-phase HPLC (C18 column, methanol/water mobile phase) or gas chromatography .

- NMR spectroscopy : H and C NMR should show distinct signals for the methyl ester (δ ~3.9 ppm), aromatic protons (δ ~7.2–8.1 ppm), and halogen substituents (no splitting for fluorine due to F coupling) .

- Mass spectrometry : ESI-MS or EI-MS should confirm the molecular ion peak at m/z 373.9 (M⁺) .

Q. What safety protocols are essential when handling this compound?

- Ventilation : Use fume hoods to avoid inhalation of volatile intermediates.

- Personal protective equipment (PPE) : Nitrile gloves and safety goggles are mandatory due to potential skin/eye irritation .

- Waste disposal : Halogenated waste must be segregated and treated as hazardous material .

Advanced Research Questions

Q. How do steric and electronic effects of the bromo, fluoro, and iodo substituents influence cross-coupling reactions?

The substituents dictate reactivity in Suzuki or Ullmann couplings:

- Iodo vs. bromo groups : The C–I bond is more reactive in cross-coupling due to lower bond dissociation energy, enabling selective functionalization at the 6-position .

- Fluorine’s electronic effects : The electron-withdrawing fluoro group deactivates the ring, slowing undesired side reactions at the 2-position .

- Steric hindrance : The bulky iodo group at the 6-position can limit accessibility for bulky catalysts, requiring optimized ligand systems (e.g., XPhos or SPhos) .

Q. How can contradictory spectral data (e.g., NMR vs. X-ray crystallography) be resolved for this compound?

- X-ray crystallography : ORTEP-3 software can generate 3D structural models to confirm substituent positions and bond angles .

- Dynamic NMR analysis : Variable-temperature NMR can detect conformational flexibility or rotational barriers that may explain discrepancies .

- DFT calculations : Computational models (e.g., Gaussian) can predict NMR chemical shifts and compare them with experimental data .

Q. What strategies are effective for synthesizing derivatives via regioselective functionalization?

- Directed ortho-metalation : Use directing groups (e.g., ester or cyano) to selectively functionalize positions adjacent to halogens .

- Protection/deprotection : Temporarily protect the ester group with tert-butyl to avoid interference during iodination or bromination steps .

- Microwave-assisted synthesis : Accelerate reaction rates for Suzuki-Miyaura couplings, achieving >80% yield in 30 minutes .

Methodological Considerations

Q. How can air- or moisture-sensitive intermediates be managed during synthesis?